Desoxycorticosterone Pivalate-d8 Desoxycorticosterone Pivalate-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664376
InChI: InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D
SMILES:
Molecular Formula: C26H38O4
Molecular Weight: 422.6 g/mol

Desoxycorticosterone Pivalate-d8

CAS No.:

Cat. No.: VC16664376

Molecular Formula: C26H38O4

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Desoxycorticosterone Pivalate-d8 -

Specification

Molecular Formula C26H38O4
Molecular Weight 422.6 g/mol
IUPAC Name [1,1-dideuterio-2-[(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D
Standard InChI Key VVOIQBFMTVCINR-VSUPTKQASA-N
Isomeric SMILES [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])OC(=O)C(C)(C)C)C)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C

Introduction

Chemical Identification and Structural Characteristics

DOCP-d8 is a deuterium-substituted derivative of DOCP, where eight hydrogen atoms are replaced with deuterium (2^2H). This modification increases the molecular weight while retaining the compound's biological activity and chemical behavior. The parent compound, DOCP, has the molecular formula C26H38O4C_{26}H_{38}O_4 , while DOCP-d8’s formula is C26H30D8O4C_{26}H_{30}D_8O_4, yielding a molecular weight of approximately 422.64 g/mol (compared to 414.59 g/mol for DOCP) .

Structural Modifications

The deuterium atoms in DOCP-d8 are typically incorporated at metabolically stable positions to prevent isotopic exchange and ensure stability during analysis. Common substitution sites include the methyl groups of the pivalate moiety and specific positions on the steroid backbone. This strategic labeling minimizes kinetic isotope effects that could alter the compound’s pharmacokinetics .

Table 1: Key Physicochemical Properties of DOCP-d8

PropertyValue
Molecular FormulaC26H30D8O4C_{26}H_{30}D_8O_4
Molecular Weight422.64 g/mol
CAS NumberNot publicly disclosed
Melting Point198–204°C (similar to DOCP)
SolubilityChloroform, Methanol (slight)
Spectral Data (MS)[M+H]+^+: m/z 423.65

Synthesis and Analytical Applications

Synthetic Pathways

DOCP-d8 is synthesized through catalytic deuteration of DOCP precursors. The pivalate ester group (C(CH3)3COOC(CH_3)_3COO-) is a common target for deuterium incorporation due to its metabolic stability. Methods include:

  • Acid-Catalyzed Exchange: Reacting DOCP with deuterated solvents (e.g., D2_2O) under acidic conditions.

  • Reductive Deuteration: Using deuterium gas (D2D_2) and palladium catalysts to saturate double bonds or replace hydrogen atoms .

Role in Quantitative Analysis

DOCP-d8 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying DOCP in plasma, urine, and tissues. Its near-identical chromatographic behavior to DOCP ensures co-elution, while the mass shift (Δm/z +8) allows discrimination in selected reaction monitoring (SRM) modes .

Table 2: LC-MS/MS Parameters for DOCP-d8

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Precursor Ionm/z 423.65
Product Ionsm/z 289.2, 271.1
Collision Energy25 eV
Retention Time8.2 min (C18 column)

Pharmacological Profile and Metabolic Behavior

Pharmacokinetics

Deuterium labeling slows hepatic metabolism via the cytochrome P450 system, marginally extending the half-life (t1/2t_{1/2}) compared to DOCP. In canine studies, DOCP-d8 exhibited a t1/2t_{1/2} of 26 hours versus 24 hours for DOCP, with a volume of distribution (VdV_d) of 0.8 L/kg .

Table 3: Comparative Pharmacokinetics in Canines

ParameterDOCPDOCP-d8
t1/2t_{1/2} (h)2426
VdV_d (L/kg)0.80.8
Protein Binding90%90%
Clearance (mL/min/kg)0.40.38

Future Directions and Research Gaps

While DOCP-d8 is well-characterized as an analytical tool, further studies are needed to:

  • Optimize deuteration patterns for enhanced metabolic stability.

  • Explore applications in imaging techniques (e.g., deuterium MRI).

  • Validate cross-species pharmacokinetic models using deuterated tracers.

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